
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClFO3S. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonyl derivatives. It is a white to yellow crystalline powder that is sensitive to moisture and has a strong odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of 4-bromo-5-fluoro-2-hydroxybenzene followed by chlorination. The typical synthetic route involves:
Sulfonation: Reacting 4-bromo-5-fluoro-2-hydroxybenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Chlorination: Treating the resulting sulfonic acid derivative with thionyl chloride or phosphorus pentachloride to replace the hydroxyl group with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl fluorides, and other derivatives.
Electrophilic Aromatic Substitution: The presence of bromine and fluorine atoms on the aromatic ring can direct electrophilic substitution reactions to specific positions on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid can be used under acidic conditions to introduce additional substituents onto the aromatic ring.
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Fluorides: Formed by reacting with fluoride sources.
Substituted Aromatics: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-difluorobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
Uniqueness
4-Bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and the selectivity of its reactions. This compound’s specific substitution pattern allows for targeted modifications in organic synthesis and the development of specialized materials.
Properties
Molecular Formula |
C6H3BrClFO3S |
|---|---|
Molecular Weight |
289.51 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrClFO3S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2,10H |
InChI Key |
UEAFKRWFIMYZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

![Tert-butyl 2-amino-6,7-dihydrooxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14867822.png)
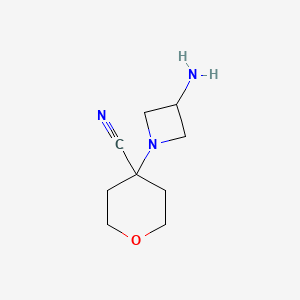
![1H-[1,3]Dioxolo[4,5-F]indazole-3-carbaldehyde](/img/structure/B14867837.png)

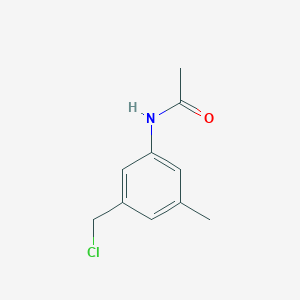
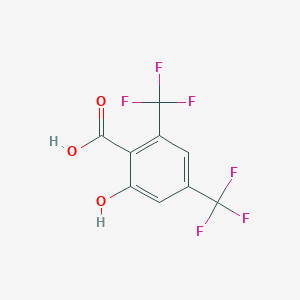
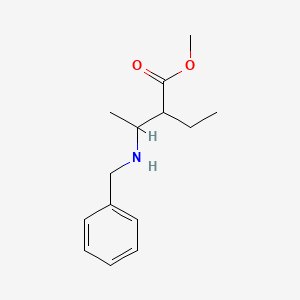
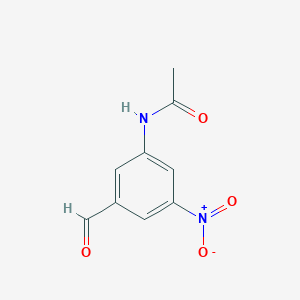
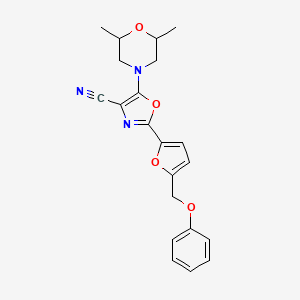
![N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14867891.png)
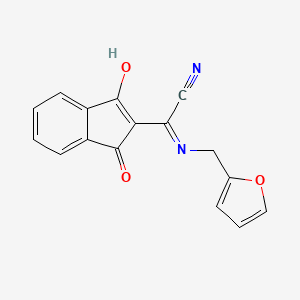
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)
